4-(Aminomethyl)-2,6-difluoroaniline
Description
However, extensive data is available for its structural analog, 2,6-difluoroaniline (CAS 5509-65-9), a widely used intermediate in pharmaceuticals, agrochemicals, and dyes.
2,6-Difluoroaniline is a benzene derivative with an amino (-NH₂) group at position 1 and fluorine atoms at positions 2 and 4. It is synthesized via partial fluorination of 1,2,3-trichlorobenzene followed by selective reduction and amination . Its applications include serving as a precursor for herbicides like florasulam , T-type calcium channel blockers (e.g., ABT-639) , and insecticides .
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-(aminomethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C7H8F2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 |
InChI Key |
WAJPXJACMODFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-difluoroaniline can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Reagents: 2,6-difluorobenzaldehyde, formaldehyde, ammonia
Solvent: Methanol or ethanol
Catalyst: Hydrogenation catalyst such as palladium on carbon (Pd/C)
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure or slightly elevated pressure for hydrogenation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Agents
Research has indicated that derivatives of 4-(Aminomethyl)-2,6-difluoroaniline exhibit significant anticancer properties. For instance, compounds synthesized from this aniline have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study detailed the synthesis of derivatives that were tested against breast cancer cells, demonstrating promising results with specific compounds exhibiting low micromolar IC50 values .
2. Inhibitors of Enzymatic Activity
The compound has been explored as a scaffold for developing inhibitors targeting specific enzymes involved in cancer progression. For example, it has been incorporated into tricyclic compounds that inhibit AKR1C3-dependent pathways, which are crucial in steroid metabolism and cancer progression .
3. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. The structure-activity relationship (SAR) studies suggest that modifications on the amine group can enhance antibacterial efficacy .
Agrochemical Applications
1. Herbicides and Pesticides
The compound serves as an intermediate in the synthesis of herbicidal agents. Its derivatives have been formulated to target specific pathways in plants, leading to effective weed control while minimizing toxicity to crops .
2. Insecticides
Research has also explored the use of this compound in developing insecticides that target pests resistant to conventional treatments. The fluorine substituents are believed to enhance bioavailability and effectiveness against target insects .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound is utilized as a monomer for synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties while providing functional groups for further modification .
2. Dyes and Pigments
The compound can also serve as a precursor for synthesizing dyes and pigments used in various industries, including textiles and coatings. The unique fluorine content contributes to the stability and vibrancy of the color produced .
Case Study 1: Anticancer Derivative Development
A notable study synthesized a series of derivatives from this compound aimed at targeting breast cancer cells. The derivatives were evaluated for their cytotoxic effects using MTT assays, revealing several candidates with IC50 values below 10 µM against MCF-7 cells.
Case Study 2: Agricultural Application
In agricultural research, a derivative was formulated as a new herbicide targeting glyphosate-resistant weed species. Field trials demonstrated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as an effective alternative herbicide.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The aminomethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Difluoroanilines differ in fluorine substitution patterns, impacting reactivity, toxicity, and applications. Key isomers include 2,4-difluoroaniline , 2,6-difluoroaniline , 3,4-difluoroaniline , and 3,5-difluoroaniline .
Pharmacokinetic and Toxicological Profiles
- 2,6-Difluoroaniline: Derivatives exhibit excellent pharmacokinetic (PK) profiles, with plasma clearance (CLp) of 0.45–0.81 L/h/kg and oral bioavailability of 76–100% in sulfonamide-based drugs .
- 2,4-Difluoroaniline : Suspected acute toxicity but lacks conclusive data; structurally similar to 2,6-isomer but with distinct metabolic pathways .
Key Research Findings
Pharmacokinetic Superiority : 2,6-Difluoroaniline-derived sulfonamides (e.g., ABT-639) outperform 2-chloroaniline analogs in bioavailability and clearance rates, making them preferred in drug design .
Environmental Impact : Modern synthesis methods for 2,6-difluoroaniline reduce acidic waste and improve yields, addressing traditional environmental drawbacks .
Biological Activity
4-(Aminomethyl)-2,6-difluoroaniline, a fluorinated aromatic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms and an amino group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C8H9F2N
- Molecular Weight : 171.16 g/mol
- CAS Number : 2694729-43-4
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated anilines can disrupt bacterial cell membranes and inhibit DNA synthesis.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.007 to 3.9 µg/mL against various pathogens, indicating strong antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung adenocarcinoma), and DU145 (prostate carcinoma).
- Inhibition Rates : Compounds derived from similar structures have shown inhibition rates exceeding 99% at certain concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The amino group may allow for interactions with specific enzymes or receptors that are crucial in cancer cell proliferation or microbial survival.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins .
Table 1: Summary of Biological Activities
Discussion
The promising biological activities of this compound underscore its potential as a lead compound for further development in drug discovery. The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake, which is advantageous for therapeutic applications.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing treatments to enhance therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
